molecular formula C21H22N2O3 B4955471 {1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(2-furyl)methanone

{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(2-furyl)methanone

Cat. No. B4955471
M. Wt: 350.4 g/mol
InChI Key: JTYKWEMZBUCGMH-UHFFFAOYSA-N
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Description

The compound '{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(2-furyl)methanone' is a synthetic molecule that has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and material science.

Scientific Research Applications

The compound '{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(2-furyl)methanone' has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound works by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis and cell cycle arrest.
In addition to its anticancer properties, the compound has also been investigated for its potential as an antifungal and antibacterial agent. It has been shown to exhibit potent activity against various fungal and bacterial strains, including Candida albicans, Staphylococcus aureus, and Escherichia coli.

Mechanism of Action

The mechanism of action of '{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(2-furyl)methanone' is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are essential for the growth and survival of cancer cells, fungi, and bacteria. The compound may also induce oxidative stress, leading to the death of cancer cells and microorganisms.
Biochemical and Physiological Effects
The compound '{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(2-furyl)methanone' has been shown to exhibit various biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress in cancer cells and microorganisms. The compound also inhibits the activity of certain enzymes and proteins that are involved in DNA replication and repair, leading to the death of cancer cells and microorganisms.

Advantages and Limitations for Lab Experiments

The compound '{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(2-furyl)methanone' offers several advantages for lab experiments. It is relatively easy to synthesize, and the yield of the reaction is typically high. The compound also exhibits potent activity against various cancer cell lines, fungi, and bacteria, making it a promising candidate for further development.
However, the compound also has some limitations for lab experiments. It may exhibit cytotoxicity towards normal cells at high concentrations, leading to potential toxicity concerns. The compound may also have limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the development of '{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(2-furyl)methanone'. One potential direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the modification of the compound's structure to improve its solubility and bioavailability.
Further research is also needed to elucidate the mechanism of action of the compound and to identify its molecular targets. This information could be used to design more potent and selective analogs of the compound with improved efficacy and safety profiles.
Conclusion
In conclusion, '{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(2-furyl)methanone' is a synthetic molecule that exhibits significant potential for various applications in medicinal chemistry, pharmaceuticals, and material science. The compound has been shown to exhibit potent anticancer, antifungal, and antibacterial activity, making it a promising candidate for further development. Further research is needed to optimize the synthesis method, elucidate the mechanism of action, and identify molecular targets for the compound.

Synthesis Methods

The synthesis of '{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(2-furyl)methanone' involves the condensation of 1H-indole-3-carbaldehyde and 2-furyl ketone with 1-azepanone in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including nucleophilic addition, dehydration, and cyclization, leading to the formation of the target compound. The yield of the reaction is typically high, and the purity of the product can be further improved through various purification techniques.

properties

IUPAC Name

1-(azepan-1-yl)-2-[3-(furan-2-carbonyl)indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c24-20(22-11-5-1-2-6-12-22)15-23-14-17(16-8-3-4-9-18(16)23)21(25)19-10-7-13-26-19/h3-4,7-10,13-14H,1-2,5-6,11-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYKWEMZBUCGMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24782632
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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